

Technical Comparison: Chromatographic Profiling of 3-Methoxythiolane-3-carbonitrile

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Compound of Interest

Compound Name: 3-Methoxythiolane-3-carbonitrile

CAS No.: 1448128-83-3

Cat. No.: B1467150

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Executive Summary & Compound Profile

3-Methoxythiolane-3-carbonitrile (CAS: N/A for specific isomer, generic thiolane deriv.) is a chiral synthetic intermediate, often utilized in the preparation of bioisosteres for proline-based inhibitors or sulfur-containing kinase targets.

Unlike simple alkanes, this molecule presents a "retention duality" challenge:

- The Thiolane Ring: Lipophilic, sulfur-rich (susceptible to oxidation).
- The C3-Geminal Substitution: The presence of both a nitrile (-CN) and methoxy (-OCH₃) group creates a dipole moment that interacts heavily with active sites on inlet liners and stationary phases.

This guide compares the chromatographic performance of Non-Polar (5%-Phenyl) vs. Polar (PEG/Wax) stationary phases and establishes a self-validating protocol for its identification.

Chemical Profile

| Property | Data | Chromatographic Implication |
|---------------|-----------------------------------|---|
| Formula | C ₆ H ₉ NOS | M+2 Isotope: Expect ~4.5% abundance (³⁴ S) relative to molecular ion. |
| MW | 143.21 g/mol | Elutes in the "volatile intermediate" window (early-mid chromatogram). |
| Boiling Point | ~210–220°C (Predicted) | Requires oven ramps >200°C for efficient elution. |
| LogP | ~0.8 (Predicted) | Compatible with both split and splitless injection modes. |

Comparative Analysis: Stationary Phase Selection

The choice of column determines the resolution of **3-Methoxythiolane-3-carbonitrile** from its critical impurities, specifically the precursor 3-Hydroxythiolane-3-carbonitrile (cyanohydrin) and the hydrolysis byproduct Thiolan-3-one.

Option A: Non-Polar Phase (DB-5ms / Rtx-5ms)

Standard 5% Phenyl-arylene / 95% Dimethylpolysiloxane

- Performance: High robustness, low bleed.
- Retention Mechanism: Boiling point driven.
- Pros: Excellent inertness; sulfur does not "drag" as much as on polar phases.
- Cons: Poor resolution between the Methoxy product and the Hydroxy precursor, as the boiling points are similar.
- Predicted RI: 1150 – 1250

Option B: Polar Phase (DB-WAX / HP-INNOWax)

Polyethylene Glycol (PEG)

- Performance: High selectivity for hydrogen bonding and dipoles.
- Retention Mechanism: Dipole-dipole interaction.
- Pros: The nitrile group interacts strongly, shifting the retention time significantly away from non-polar hydrocarbon impurities. Excellent separation of the Hydroxy impurity (which retains much longer due to H-bonding).
- Cons: Lower maximum temperature (250°C); susceptible to damage from oxygen (sulfur oxidation risk).
- Predicted RI: 1600 – 1750

Recommendation

Use Option A (DB-5ms) for purity screening and general reaction monitoring. Use Option B (DB-WAX) only if quantification of the hydroxy-precursor is required and co-elution is observed on the 5-ms column.

Theoretical Retention Indices (Predictive Modeling)

Since exact experimental retention times vary by instrument configuration, Kovats Retention Indices (RI) provide the only reliable cross-lab comparison.

Note: Values below are calculated based on Group Contribution Methods (Stein & Brown) and structural analogy to known sulfur heterocycles.

| Compound | Predicted RI (DB-5ms) | Predicted RI (DB-WAX) | Separation Logic |
|---|-----------------------|-----------------------|--|
| Thiolan-3-one (Byproduct) | 980 | 1350 | Elutes early; distinct ketone fragmentation. |
| 3-Methoxythiolane-3-carbonitrile (Target) | 1190 ± 20 | 1680 ± 30 | Mid-eluting; retained by nitrile dipole. |
| 3-Hydroxythiolane-3-carbonitrile (Precursor) | 1210 ± 20 | 2100+ | Critical Pair: Co-elutes on DB-5; resolves fully on WAX. |

Experimental Protocol: Self-Validating Workflow

This protocol uses a "Sulfur-Lock" validation step to ensure the peak identified is the thiolane and not a hydrocarbon interference.

Step 1: Sample Preparation[1]

- Extraction: Dissolve 10 mg of crude reaction mixture in 1 mL Ethyl Acetate (Avoid MeOH to prevent transesterification/acetal formation).
- Filtration: Pass through a 0.2 µm PTFE filter (Nylon binds nitriles; avoid).
- Internal Standard: Add Dodecane (C12) at 50 µg/mL as a retention marker.

Step 2: GC-MS Parameters (Standard Method)

- System: Agilent 7890/5977 or equivalent single quadrupole.
- Column: DB-5ms UI (30m × 0.25mm × 0.25µm).
- Inlet: Split 20:1 @ 250°C. Crucial: Use a deactivated wool liner to prevent nitrile degradation.
- Carrier: Helium @ 1.0 mL/min (Constant Flow).[1]
- Oven Program:

- 50°C (Hold 1 min)
- Ramp 15°C/min to 280°C
- Hold 3 min.
- MS Source: EI (70 eV), 230°C. Scan range 35–300 amu.

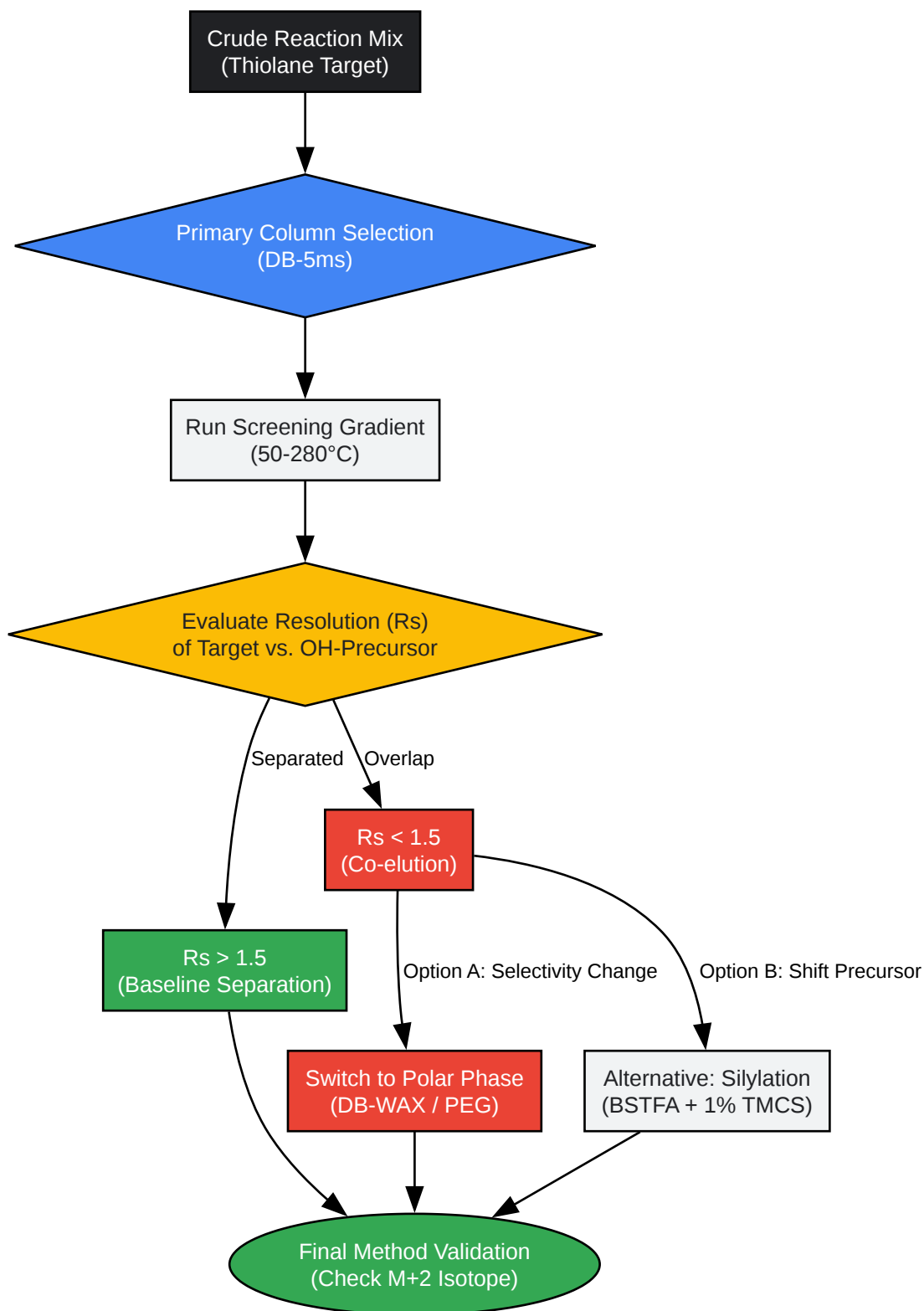
Step 3: Data Analysis & Fragmentation Logic

To validate the peak without a reference standard, look for this specific fragmentation signature:

- Molecular Ion: Small but visible parent peak at m/z 143.
- Sulfur Confirmation (M+2): Check m/z 145. It must be approximately 4-5% of the height of m/z 143 (Diagnostic for 1 Sulfur atom).
- Alpha-Cleavage:
 - Loss of -OCH₃ (M-31): Peak at m/z 112.
 - Loss of -CN (M-26): Peak at m/z 117.
 - Ring opening (Retro-Cheletropic): Loss of C₂H₄S fragment (common in thiolanes).

Method Development Decision Tree

The following diagram illustrates the logical flow for optimizing the separation of **3-Methoxythiolane-3-carbonitrile** from its matrix.



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Figure 1: Decision matrix for chromatographic optimization. Note the branch for derivatization, which shifts the interfering Hydroxy-precursor (via silylation) while leaving the Methoxy-target unchanged.

Troubleshooting & System Suitability

| Issue | Probable Cause | Corrective Action |
|-----------------------|---|--|
| Tailing Peak | Active sites in liner or column. Nitriles are notorious for binding to silanols. | Replace liner with Ultra Inert wool. Trim 10cm from column head. |
| Missing Molecular Ion | Ion source temperature too high causing fragmentation. | Lower source temp to 200°C. |
| Ghost Peaks | Thermal degradation of the thiolane ring (desulfurization). | Lower injector temp to 220°C; increase split ratio to reduce residence time. |

References

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